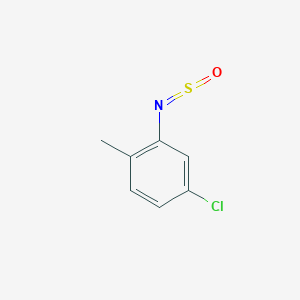

4-Chloro-1-methyl-2-(sulfinylamino)benzene

Description

Overview of N-Sulfinylamines (R-N=S=O) as Organosulfur Compounds and Sulfur Dioxide Analogues

N-Sulfinylamines are a fascinating class of organosulfur compounds characterized by the functional group -N=S=O. wikipedia.org Structurally, they can be considered as monoaza analogues of sulfur dioxide (SO₂), where one oxygen atom is replaced by an organic substituent attached to a nitrogen atom. wikipedia.org This structural feature imparts a unique reactivity to the N=S=O moiety. The core of N-sulfinylamines, the C-N=S=O unit, is typically planar with a syn geometry as determined by X-ray crystallography. wikipedia.org These compounds are known for their reactivity as electrophiles at the sulfur atom and their participation in various cycloaddition reactions. researchgate.net

Historical Context and Evolution of N-Sulfinylamine Chemistry

The chemistry of N-sulfinylamines has a history spanning over a century. The initial discoveries in this field laid the groundwork for understanding their fundamental properties and reactivity. A common and long-standing method for their preparation involves the reaction of primary amines with thionyl chloride (SOCl₂). wikipedia.org Over the years, the understanding of their chemical behavior has evolved, with significant exploration into their roles in various organic transformations.

Significance of N-Sulfinylamino Derivatives in Organic Synthesis and Beyond

N-Sulfinylamino derivatives are valuable intermediates in organic synthesis. Their ability to act as dienophiles and participate in [2+2] cycloadditions with ketenes makes them useful building blocks for the construction of various heterocyclic structures. wikipedia.org More recent research has highlighted their utility in the synthesis of medicinally important sulfur-containing compounds such as sulfoximines and sulfonamides. nih.gov The development of new reagents and synthetic methods involving N-sulfinylamines continues to expand their importance in modern synthetic chemistry. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-2-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-2-3-6(8)4-7(5)9-11-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDPXMSDRDDMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N=S=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279805 | |

| Record name | 5-Chloro-2-methyl-N-sulfinylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56911-09-2 | |

| Record name | 5-Chloro-2-methyl-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56911-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-N-sulfinylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of N Sulfinylamino Benzenes

Cycloaddition Reactions of N-Sulfinylamines

N-Sulfinylamines, particularly aromatic derivatives like 4-Chloro-1-methyl-2-(sulfinylamino)benzene, exhibit notable versatility in cycloaddition reactions. A key reaction in their chemical repertoire is the Diels-Alder reaction, a powerful tool for forming six-membered rings. sigmaaldrich.com In these reactions, N-sulfinylamines can function either as the 2π-electron component (a dienophile) or as the 4π-electron component (a diene), significantly expanding their synthetic utility. researchgate.netpageplace.declockss.org

In the hetero-Diels-Alder reaction, the N=S bond of the sulfinylamino group acts as the dienophile, reacting with a conjugated diene. sigmaaldrich.compageplace.de This [4+2] cycloaddition is a concerted process that leads to the formation of heterocyclic structures. sigmaaldrich.com

The cycloaddition of an N-sulfinylamine with a 1,3-diene yields a 2-substituted 3,6-dihydro-1,2-thiazine 1-oxide as the product. pageplace.de This reaction creates a six-membered ring containing nitrogen and sulfur atoms, with an oxide group on the sulfur, which itself becomes a chiral center. pageplace.de

Table 1: Outcome of N-Sulfinylamines as Dienophiles in Diels-Alder Reactions

| Reactants | Reaction Type | Product Class | Key Structural Features |

|---|

The rate and efficiency of the Diels-Alder reaction are significantly influenced by the electronic properties of the substituents on both the N-sulfinylamine dienophile and the diene.

On the Dienophile: N-sulfinyl compounds with highly electron-withdrawing groups on the nitrogen atom are the most reactive dienophiles. Conversely, N-sulfinylanilines, which possess an aromatic ring attached to the nitrogen, are among the least reactive in this class of dienophiles. pageplace.de

On the Diene: The regioselectivity of the cycloaddition with unsymmetrical dienes can often be explained by considering the stability of a potential dipolar intermediate in a stepwise mechanism. An electron-donating group on the diene will stabilize an adjacent positive charge in this intermediate, directing the orientation of the addition to form a specific regioisomer. An electron-withdrawing group on the diene will favor the formation of the alternative isomer. clockss.org Generally, Diels-Alder reactions proceed faster when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.com

Table 2: Electronic Effects on N-Sulfinylamine Dienophile Reactivity

| Component | Substituent Type | Effect on Reaction Rate/Selectivity | Rationale |

|---|---|---|---|

| N-Sulfinylamine (Dienophile) | Electron-Withdrawing | Increases reactivity pageplace.de | Lowers the energy of the LUMO of the dienophile. |

| Electron-Donating (e.g., Aryl group) | Decreases reactivity pageplace.de | Raises the energy of the LUMO of the dienophile. | |

| Diene | Electron-Donating | Influences regioselectivity clockss.org | Stabilizes the partial positive charge in the transition state, directing the addition. clockss.org |

Aromatic N-sulfinylanilines possess an unusual reactivity profile that allows them to also function as the diene component in Diels-Alder reactions. researchgate.net In this capacity, the aromatic C=C bond and the adjacent N=S bond of the sulfinylamino group act as a conjugated 4π-electron system. This behavior allows for the synthesis of ortho-thiazine heterocycles that are otherwise difficult to access. researchgate.net

When N-sulfinylanilines react with strained dienophiles such as norbornene and norbornadiene, the resulting products are Diels-Alder adducts with a benzo-ortho-thiazine structure. researchgate.net The formation and structure of these complex heterocyclic systems have been confirmed through various analytical methods, including NMR and IR spectroscopy, as well as X-ray diffraction (XRD) analysis. researchgate.net

The stereochemical and regiochemical outcomes of Diels-Alder reactions involving N-sulfinylanilines as dienes are governed by specific electronic and steric factors.

Regioselectivity: Substituents on the aromatic ring of the N-sulfinylaniline play a crucial role in directing the regiochemical outcome. For instance, in the reaction of meta-N-sulfinyl toluidine with norbornene, the methyl group directs the addition of the norbornene to the para-position relative to the methyl group. researchgate.net When an unsymmetrical diene reacts with an unsymmetrical dienophile, the reaction generally favors the formation of "ortho" (1,2-substituted) and "para" (1,4-substituted) products over the "meta" (1,3-substituted) regioisomer. masterorganicchemistry.com

Table 3: Stereochemical and Regiochemical Control in Diels-Alder Reactions (N-Sulfinylaniline as Diene)

| Aspect | Controlling Factor | Observed Outcome | Example |

|---|---|---|---|

| Stereochemistry | Approach of Dienophile | Addition occurs from the endo-methylene bridge side of norbornenes. researchgate.net | N-Sulfinylanilines + Norbornene |

| Transition State Stability | Endo product is generally favored. libretexts.org | Secondary orbital overlap stabilizes the endo transition state. libretexts.org | |

| Regioselectivity | Aromatic Substituents | Substituents direct the position of cycloaddition. researchgate.net | A methyl group on meta-N-sulfinyl toluidine directs norbornene to the para position. researchgate.net |

[2+2] Cycloaddition with Ketenes

N-Sulfinylamines are known to participate in cycloaddition reactions, acting as dienophiles. A notable example of their reactivity is the [2+2] cycloaddition with ketenes. wikipedia.org This reaction proceeds between the N=S bond of the sulfinylamine and the C=C bond of the ketene (B1206846) to form a four-membered heterocyclic ring.

The product of this cycloaddition is a substituted 1,2,3-oxathiazetidine-4-one 2-oxide. The mechanism is generally considered to be a concerted [π2s + π2a] cycloaddition, which is thermally allowed under orbital symmetry rules. The ketene, with its linear C=C=O geometry, can readily act as the antarafacial component in the transition state. This reaction provides a direct route to strained β-sultam analogues, which are of interest in synthetic and medicinal chemistry.

Table 1: [2+2] Cycloaddition of N-Sulfinylamines with Ketenes

| Reactant 1 | Reactant 2 | Product Type |

|---|

[3+2]- and [4+2]-Cycloadditions with Donor-Acceptor Cyclopropanes and Cyclobutanes

Recent studies have expanded the scope of N-sulfinylamine cycloadditions to include reactions with strained ring systems, such as donor-acceptor (D-A) cyclopropanes and cyclobutanes. These reactions provide access to valuable five- and six-membered sulfur-containing heterocycles.

Access to Five- and Six-Membered Cyclic Sulfinamides

The reaction of N-sulfinylamines with donor-acceptor cyclopropanes, in the presence of a Lewis acid catalyst such as gallium(III) chloride (GaCl₃), proceeds as a formal [3+2]-cycloaddition. This process involves the opening of the three-membered ring, which acts as a 1,3-zwitterionic synthon, and its subsequent reaction with the S=N double bond of the sulfinylamine. The resulting products are five-membered cyclic sulfinamides, specifically isothiazolidine (B1259544) S-oxides.

Similarly, when donor-acceptor cyclobutanes are used as substrates, a formal [4+2]-cycloaddition occurs. This ring-opening cycloaddition leads to the formation of six-membered cyclic sulfinamides. These reactions represent rare examples of cycloadditions where the 2π component consists of two different heteroatoms (S and N), providing a novel pathway to these heterocyclic systems.

Table 2: Cycloaddition Reactions with D-A Cyclopropanes and Cyclobutanes

| Strained Ring | N-Sulfinylamine | Cycloaddition Type | Product Heterocycle |

|---|---|---|---|

| D-A Cyclopropane (B1198618) | R-NSO | [3+2] | Isothiazolidine S-oxide (5-membered) |

Stereospecificity and Plausible Reaction Mechanisms

The cycloaddition of N-sulfinylamines with D-A cyclopropanes has been shown to be stereospecific. When an enantiopure cyclopropane is used, the reaction can lead to a product with some loss of stereoinformation, suggesting that the reaction may proceed through an intermediate that allows for some degree of racemization.

A plausible mechanism involves the initial activation of the D-A cyclopropane by the Lewis acid, facilitating the cleavage of a carbon-carbon bond to form a zwitterionic intermediate. This intermediate is then trapped by the N-sulfinylamine. An equilibrium may exist between the closed, cyclopropane form and the open, zwitterionic form. The stereochemical outcome is influenced by this equilibrium and the subsequent cyclization step. The Lewis acid is believed to play a crucial role in both the ring-opening and the subsequent bond formations. In some proposed mechanisms, a second molecule of the Lewis acid may be involved, leading to a temporary cleavage of the C-S bond and allowing for rotation around the S-N bond, which can affect the final diastereoselectivity of the product.

Nucleophilic and Electrophilic Reactions of the N-Sulfinylamino Group

The N-sulfinylamino group possesses both nucleophilic and electrophilic centers, primarily centered around the sulfur atom. The sulfur atom can act as an electrophile, as seen in its reactions with organometallic reagents. Conversely, the sulfur atom also possesses a lone pair of electrons, allowing it to function as a nucleophile.

Alkylation Chemistry of N-Sulfinylamines

The alkylation of N-sulfinylamines is a key transformation that highlights the nucleophilic character of the sulfur atom. While direct alkylation of N-sulfinylamines with simple alkyl halides is not extensively documented, the reactivity of analogous compounds and recent advances in radical-based methods demonstrate that C-S bond formation at the sulfinyl sulfur is a viable process. For instance, photoredox-catalyzed methods have been developed for the alkylation of sulfinylamines, where Csp³-centered alkyl radicals react smoothly with the N-sulfinylamine to produce sulfinamides. acs.org

Sulfur Anion Attack on Alkyl Halides

The mechanism of alkylation often involves the nucleophilic attack of the sulfur atom on an electrophilic carbon, such as that in an alkyl halide. The sulfur atom in the R-N=S=O moiety is generally a better nucleophile than the nitrogen atom. This preferential reactivity is supported by studies on the alkylation of structurally related N-acyl sulfenamides, where S-alkylation is observed to be the predominant pathway over N-alkylation. researchgate.netnih.gov

The reaction is believed to proceed via a direct Sₙ2 attack of the sulfur lone pair on the alkyl halide. This forms an S-alkylated, positively charged intermediate, which can be described as an S-alkyl-S-amino-sulfonium salt. This intermediate is then likely neutralized in a subsequent step. The favorability of S-alkylation is enhanced in polar solvents, which can stabilize the charge-separated transition state. nih.gov This reactivity is consistent with general principles of sulfur chemistry, where sulfides readily attack alkyl halides to form stable sulfonium (B1226848) salts, highlighting the inherent nucleophilicity of divalent sulfur. libretexts.org

Reactions with Nitrogen Tetroxide and Nitrosyl Chloride

Formation of Anhydrous Diazonium Salts

Information regarding the direct reaction of N-sulfinylamino benzenes, such as this compound, with nitrogen tetroxide or nitrosyl chloride to form anhydrous diazonium salts is not available in the reviewed scientific literature. The standard synthesis of diazonium salts involves the diazotization of primary aromatic amines with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgchemguide.co.uklibretexts.org This process involves the reaction of the primary amine (-NH₂) with a nitrosating agent, a reaction for which the N-sulfinylamino (-N=S=O) group is not a direct analogue. dtic.milprutor.ai

Transformations Involving the N-Sulfinylamino Moiety

The N-sulfinylamino group is a key precursor for the synthesis of various other sulfur-nitrogen-containing functional groups, including sulfonamides, sulfonimidamides, and sulfondiimines.

Conversion of Sulfinamides to Sulfonamides and Sulfonimidamides

Primary sulfinamides, which can be derived from sulfinylamines, are valuable intermediates that can be converted into the corresponding sulfonimidamides through oxidative amination.

A modular and efficient method for the synthesis of NH-sulfonimidamides involves the reaction of primary sulfinamides with a diverse range of primary and secondary amines in the presence of a hypervalent iodine reagent. acs.org A common and effective procedure utilizes phenyliodine diacetate (PhI(OAc)₂) as the oxidant, with triethylamine (B128534) often serving as the base. acs.org This methodology allows for the direct formation of the S-N bond, combining the sulfinamide and amine components in a single step. acs.org

The scope of this transformation is broad, accommodating various primary sulfinamides and a wide array of amines, including morpholine (B109124) and N-methyl piperazine. acs.org For instance, the reaction of a primary sulfinamide with morpholine in the presence of 1.5 equivalents of PhI(OAc)₂ and triethylamine at ambient temperature yields the corresponding sulfonimidamide. acs.org

Table 1: Synthesis of Sulfonimidamides from Primary Sulfinamides This table is interactive and represents typical reaction conditions.

| Sulfinamide Substrate | Amine | Oxidant | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl-SO(NH₂) | Morpholine | PhI(OAc)₂ | Et₃N | Dichloromethane (B109758) | Aryl-S(O)(N-morpholino)NH |

| Alkyl-SO(NH₂) | N-Methylpiperazine | PhI(OAc)₂ | DBU | Acetonitrile (B52724) | Alkyl-S(O)(N-piperazino-N'-methyl)NH |

Data synthesized from research on hypervalent iodine-mediated amination. acs.org

The mechanism of the hypervalent iodine-mediated conversion of sulfinamides to sulfonimidamides is understood to proceed through an oxidative activation pathway. The hypervalent iodine reagent is believed to facilitate an NH-transfer reaction. This process is thought to involve an intermediate iodonitrene species, which is generated from the reaction between the iodine(III) reagent and the nitrogen source. This highly reactive intermediate then facilitates the formation of the new sulfur-nitrogen bond.

Synthesis of Sulfondiimines from Sulfinylamine Reagents

Sulfondiimines, which are the double aza-analogues of sulfones, represent another important class of sulfur-nitrogen compounds. Their synthesis has been advanced by methods that utilize stable sulfinylamine reagents as key building blocks, avoiding the use of traditional sulfide (B99878) starting materials. nih.gov

A modular synthesis has been developed that begins with a bespoke sulfinylamine (R-N=S=O) reagent. organic-chemistry.orgnih.gov This approach involves the Lewis acid-mediated assembly of the sulfinylamine with two different Grignard reagents to create a sulfilimine intermediate. nih.gov A subsequent novel rhodium-catalyzed imination of this electron-rich sulfilimine delivers a diverse range of sulfondiimines. nih.gov This method is notable for allowing the preparation of products with orthogonal N-functionalization, meaning the two nitrogen substituents are different and can be selectively manipulated. nih.gov

Table 2: Modular Synthesis of Sulfondiimines This table is interactive and outlines the key steps and components.

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Catalyst | Intermediate/Product |

|---|---|---|---|---|---|

| 1. Assembly | Sulfinylamine (R¹-NSO) | Grignard Reagent (R²-MgX) | Grignard Reagent (R³-MgX) | Lewis Acid | Sulfilimine |

| 2. Imination | Sulfilimine | Imination Agent | - | Rhodium Catalyst | Sulfondiimine |

Based on modular synthesis strategies for sulfondiimines. organic-chemistry.orgnih.gov

This synthetic route provides access to a wide variety of sulfondiimines by varying the Grignard reagents and the initial sulfinylamine, showcasing the utility of sulfinylamino benzenes as precursors to complex sulfur-nitrogen structures. organic-chemistry.orgnih.gov

Oxidation of Sulfinamides to Sulfoximines

The oxidation of N-sulfinylamino compounds, which can be considered a class of sulfinamides, to sulfoximines represents a key transformation in organosulfur chemistry. This conversion elevates the sulfur atom to a higher oxidation state, yielding a sulfoximine (B86345) moiety with a stereogenic sulfur center. While specific studies on this compound are not prevalent, the general mechanism can be inferred from established methods for the synthesis of sulfoximines from related compounds. nih.gov

One common approach involves the use of hypervalent iodine reagents, such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of a metal catalyst or under metal-free conditions. nih.gov The reaction is believed to proceed through the formation of a transient N-metal imido species or via direct nucleophilic attack of the sulfinylamino nitrogen on the oxidant. Subsequent oxygen transfer to the sulfur atom or nitrogen transfer to a sulfoxide (B87167) can lead to the formation of the sulfoximine. nih.govorganic-chemistry.org

The general transformation can be depicted as follows:

Ar-N=S=O + [O] → Ar-N=S(O)-R

Where 'Ar' represents the 4-chloro-1-methylphenyl group and '[O]' is a generic oxygen source. The reaction conditions, including the choice of oxidant and catalyst, can influence the efficiency and stereoselectivity of the oxidation. nih.gov The resulting sulfoximines are valuable building blocks in medicinal chemistry and asymmetric synthesis. acs.org

Table 1: Common Oxidizing Agents for Sulfinamide to Sulfoximine Conversion

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Iodosylbenzene (PhIO) | Metal catalyst (e.g., Rh, Ru), solvent | nih.gov |

| (Diacetoxyiodo)benzene (PhI(OAc)₂) | Metal-free or with a catalyst, solvent | nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent, controlled temperature | N/A |

| Potassium permanganate (B83412) (KMnO₄) | Basic or neutral conditions, solvent | N/A |

N-N Coupling Reactions

N-Sulfinylanilines, such as this compound, can participate in novel N-N coupling reactions. A notable example is the desulfurdioxidative coupling with N-arylhydroxylamines to form unsymmetrical hydrazines. nih.gov This metal-free process provides a direct method for constructing N-N bonds.

The reaction is proposed to proceed through the in situ formation of an O-sulfenylated arylhydroxylamine intermediate. nih.gov This intermediate then undergoes a retro-[2π+2σ] cycloaddition. Computational studies suggest this cycloaddition may occur via a stepwise diradical mechanism, leading to the formation of the N-N bond and the extrusion of sulfur dioxide (SO₂). nih.govresearchgate.net The reaction demonstrates good functional group tolerance and provides valuable hydrazine (B178648) products in good yields. nih.gov

Table 2: Key Steps in Desulfurdioxidative N-N Coupling

| Step | Description | Intermediate/Product |

| 1 | Reaction of N-sulfinylaniline with N-arylhydroxylamine | O-sulfenylated arylhydroxylamine |

| 2 | Retro-[2π+2σ] cycloaddition | Diradical intermediate |

| 3 | N-N bond formation and SO₂ extrusion | Unsymmetrical hydrazine |

Amide Formation via Oxidative Cross-Coupling

A significant reaction of N-sulfinylanilines is their conversion to amides through an oxidative cross-coupling with acetonitrile. tandfonline.com This method utilizes acetonitrile as a two-carbon building block. The reaction is typically induced by an oxidant like tert-butyl nitrite (TBN) and proceeds under mild conditions. tandfonline.com

Mechanistic investigations, including radical trapping experiments and isotopic labeling studies, have confirmed that this transformation follows a radical-mediated pathway. tandfonline.com The proposed mechanism involves the generation of acetonitrile-derived radical intermediates. These reactive species then engage with the N-sulfinylaniline to ultimately form the amide product. The use of tert-butyl nitrite as an oxidant is crucial for the efficiency of this process. tandfonline.com This synthetic route is valued for its operational simplicity and tolerance of various functional groups, broadening its applicability in organic synthesis. tandfonline.com

Reactions with Carbon-Centered Radicals

The N=S=O group in N-sulfinylamino benzenes can react with carbon-centered radicals. While specific studies detailing the reaction of this compound with carbon-centered radicals are limited, the general reactivity can be inferred from the behavior of related N-centered radical precursors. nih.gov The nitrogen-sulfur bond can be susceptible to radical attack, potentially leading to the formation of new carbon-nitrogen bonds.

The interaction of a carbon-centered radical with the sulfinylamino moiety could, in principle, lead to addition to the N=S bond or abstraction of the sulfinyl group, generating a nitrogen-centered radical. blogspot.com The subsequent fate of these intermediates would depend on the specific reaction conditions and the nature of the radical species involved. Such reactions are of interest for the construction of complex nitrogen-containing molecules. nih.gov

Catalytic Enantioselective Allylic Oxidation of Alkenes

The field of catalytic enantioselective allylic oxidation of alkenes is a powerful strategy for the synthesis of chiral molecules. nih.gov This type of reaction introduces a functional group at the allylic position of an alkene with high stereocontrol. While there are no specific reports on the use of this compound as a catalyst or ligand in this context, related sulfur-containing compounds have been employed in such transformations.

Chiral sulfoxide ligands, for instance, have been shown to be effective in palladium-catalyzed enantioselective allylic C-H oxidation. researchgate.net Given the structural similarities, it is conceivable that a chiral derivative of this compound could be designed to act as a ligand in transition-metal-catalyzed allylic oxidation reactions. The development of new chiral ligands is a continuous effort in asymmetric catalysis to improve the efficiency and selectivity of these important transformations. nih.govresearchgate.net

Computational and Theoretical Investigations of N Sulfinylamino Benzenes

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Molecular Orbital Theory, have been instrumental in elucidating the nuanced characteristics of the N-sulfinylamino functional group and its interaction with aromatic systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometries, conformational energies, and vibrational frequencies of molecules. For N-sulfinylamino benzenes, DFT studies are crucial for understanding the spatial arrangement of the atoms and the energetic preferences of different rotational isomers.

Computational and spectroscopic studies on N-sulfinylanilines have shown that the molecule preferentially adopts a planar geometry in the ground state. researchgate.net This planarity facilitates maximum conjugation between the aromatic ring and the N-sulfinylamino group. The conformation is defined by the arrangement of the S=O bond relative to the C-N bond. The two primary conformers are designated as syn (Z) and anti (E).

In the syn or Z conformation, the oxygen atom of the sulfinyl group is on the same side of the N=S bond as the aryl group. In the anti or E conformation, it is on the opposite side. Quantum chemical calculations consistently show that the ground state exhibits a planar structure with a Z configuration. researchgate.net This syn (Z) conformation is the most energetically favored, a finding that holds true for the parent N-sulfinylaniline and its derivatives, including those with bulky substituents in the ortho positions of the aromatic ring. researchgate.net The planarity of the Ar-N=S=O system is a key structural feature, allowing for effective electronic communication between the aromatic π-system and the sulfinylamino moiety.

Table 1: Conformational and Geometrical Parameters of Aryl N-Sulfinylamines from DFT Calculations

| Parameter | Description | Typical Finding |

| Preferred Conformer | The most stable rotational isomer around the C-N bond. | syn (Z) |

| Ar-N=S=O Dihedral Angle | The angle defining the planarity of the functional group with the ring. | Approximately 0° or 180°, indicating a planar structure. |

| Molecular Geometry | Overall shape of the molecule in its ground state. | The Ar-N=S=O framework is generally planar. researchgate.net |

To understand the relative stability of different conformers and the energy required for their interconversion, a Potential Energy Surface (PES) analysis is performed. A PES maps the energy of a molecule as a function of its geometry, for instance, the rotation around a specific bond.

For an aryl N-sulfinylamine, a relaxed PES scan involves systematically changing the dihedral angle of the C-C-N-S bond and calculating the energy at each step. Such an analysis reveals the following key features:

Global Minimum: The point of lowest energy on the PES, which corresponds to the most stable conformation. For N-sulfinylamino benzenes, this is the planar syn (Z) conformer.

Local Minimum: A higher energy stable conformation. The planar anti (E) conformer represents a local minimum, being less stable than the syn form.

Rotational Barriers: The energy maxima on the PES, representing the transition states between conformers. The height of these barriers indicates the energy required for rotation around the Ar-N bond. The barrier to rotation from the more stable syn conformer is typically significant, indicating that this conformation is well-defined at room temperature.

The energy difference between the syn and anti conformers arises from a combination of steric and electronic effects, with the syn form being favored due to stabilizing electronic interactions that outweigh any potential steric hindrance.

Table 2: Expected Energetic Profile from a Potential Energy Surface Scan of the Ar-N Bond Rotation

| Conformer / Transition State | Dihedral Angle (C-C-N-S) | Relative Energy (kcal/mol) | Description |

| syn (Z) Conformer | ~180° | 0 (Global Minimum) | The most stable, planar conformation. |

| Transition State 1 | ~90° | ΔE₁ (Rotational Barrier) | Energy maximum for rotation away from the syn form. |

| anti (E) Conformer | ~0° | ΔE₂ (Local Minimum) | Less stable, planar conformation. |

| Transition State 2 | ~270° | ΔE₃ (Rotational Barrier) | Energy maximum for rotation away from the anti form. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding within a molecule. Analyses derived from MO theory, such as Natural Bond Orbital (NBO) analysis, offer detailed insights into electron delocalization, charge distribution, and the nature of chemical bonds.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis-like picture of chemical bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantifying stabilizing interactions that arise from electron donation from an occupied "donor" orbital to an unoccupied "acceptor" orbital.

In N-sulfinylamino benzenes, NBO analysis would reveal several key intramolecular interactions:

Nitrogen Lone Pair Delocalization: A significant interaction involves the donation of electron density from the nitrogen atom's lone pair (a donor NBO, denoted n(N)) into the antibonding π* orbitals of the aromatic ring (acceptor NBOs, denoted π(C-C)). This n(N) → π(C-C) interaction is a major contributor to the planarity of the molecule and indicates conjugation between the lone pair and the ring.

π-System Conjugation: Interaction between the π-bond of the N=S group (π(N-S)) and the π-system of the benzene (B151609) ring. This delocalization further stabilizes the planar arrangement.

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2), within the NBO framework. Higher E(2) values indicate stronger and more stabilizing interactions.

Table 3: Principal Intramolecular Orbital Interactions in Aryl N-Sulfinylamines Identified by NBO Analysis

| Donor Orbital (Occupied) | Acceptor Orbital (Unoccupied) | Type of Interaction | Consequence |

| n(N) (Nitrogen Lone Pair) | π(C-C) (Aromatic Ring) | Lone Pair → π Delocalization | C-N bond gains partial double bond character; stabilizes planar geometry. |

| π(C-C) (Aromatic Ring) | π(N-S) (Sulfinyl Group) | π → π Conjugation | Electron delocalization from the ring to the N=S bond. |

| π(N-S) (Sulfinyl Group) | π(C-C) (Aromatic Ring) | π → π Conjugation | Electron delocalization from the N=S bond to the ring. |

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a σ-bond (usually C-H or C-C) into an adjacent empty or partially filled p-orbital or a π-orbital. wikipedia.org In the context of NBO analysis, this is seen as a donation from a σ donor orbital to a π* acceptor orbital (σ → π*). allen.in

For 4-Chloro-1-methyl-2-(sulfinylamino)benzene, hyperconjugation would primarily involve the methyl group. The electrons in the C-H σ-bonds of the methyl group can delocalize into the π-system of the benzene ring. This σ(C-H) → π*(C-C) interaction leads to:

These computational analyses collectively demonstrate that the structure and stability of N-sulfinylamino benzenes are governed by a delicate interplay of conformational preferences and complex electronic interactions, including resonance and hyperconjugation, which favor a planar, Z-configured geometry.

Molecular Orbital Theory and Bonding Analysis

Participation of Sulfur 3d Orbitals in Bonding

The nature of bonding in hypervalent sulfur compounds, including N-sulfinylamino benzenes, has been a subject of extensive theoretical discussion. The valence electron configuration of a sulfur atom is 3s²3p⁴. quora.com To form more bonds than predicted by the octet rule, sulfur can promote electrons into its empty 3d orbitals. quora.com In the context of the N=S=O group in a compound like this compound, these higher energy orbitals become involved in bonding.

Quantum Theory of Atoms In Molecules (AIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding and intramolecular interactions based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de This methodology allows for the characterization of atomic interactions by locating critical points in the electron density. researchgate.net

In N-sulfinylamino benzenes, QTAIM analysis can be used to characterize the nature of the various bonds within the molecule, such as the N=S, S=O, and C-N bonds. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative measures of bond strength and type.

For instance, a high value of ρ(r) and a negative Laplacian are characteristic of a covalent bond. The ellipticity of the bond, another QTAIM parameter, can describe the π-character and potential asymmetry of the bonding interaction. wiley-vch.de By applying QTAIM, researchers can map the network of intramolecular interactions, including weaker non-covalent interactions that may influence the conformation and stability of the this compound molecule.

Table 1: Illustrative QTAIM Parameters for Characterizing Bonds

| Bond Property | Interpretation | Typical Value Range for Covalent Bonds |

|---|---|---|

| Electron Density at BCP (ρ(r)) | Indicates the amount of electron density shared between two atoms, correlating with bond order. | > 0.2 a.u. |

| Laplacian of Electron Density (∇²ρ(r)) | A negative value indicates a concentration of electron density, typical of shared (covalent) interactions. | < 0 |

| Total Energy Density (H(r)) | A negative value indicates a stabilizing interaction with significant covalent character. | < 0 |

| Ellipticity (ε) | Measures the deviation of electron density from cylindrical symmetry; higher values indicate significant π-character. | > 0.1 for double bonds |

Note: The values in this table are illustrative and can vary depending on the specific molecule and computational method.

Mechanistic Insights from Computational Studies

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in deciphering the complex reaction mechanisms involving N-sulfinylamines.

Elucidation of Stereochemistry-Determining Steps in Asymmetric Transformations

N-sulfinylamines are valuable reagents in asymmetric synthesis. Computational modeling is frequently employed to understand the origins of enantioselectivity in these reactions. By calculating the energy profiles of different reaction pathways, researchers can identify the transition states that control the stereochemical outcome.

For example, in reactions where a nucleophile adds to the N=S bond, two stereoisomeric products can be formed. DFT calculations can model the transition states leading to each isomer. The energy difference between these diastereomeric transition states determines the enantiomeric excess of the product. These models often reveal that subtle non-covalent interactions, such as steric hindrance or hydrogen bonding within the transition state assembly, are responsible for the observed stereoselectivity. researchgate.net

Understanding Selectivity in Reaction Pathways

N-sulfinylamines can undergo reactions at multiple sites, primarily the nitrogen or sulfur atoms. Computational studies help to predict and explain the observed chemoselectivity. For instance, in radical additions to sulfinylamines, the radical can attack either the nitrogen or the sulfur atom. rsc.org

Recent computational studies on the reaction of alkyl radicals with sulfinylamines have shown that while the addition to the nitrogen atom is often more thermodynamically favorable, the addition to the sulfur atom is kinetically preferred, meaning it has a lower activation energy barrier. rsc.org This kinetic control explains the experimental observation of products arising from sulfur-centered addition. By mapping the potential energy surface, these studies provide a detailed rationale for the observed reaction selectivity. rsc.org

Influence of Substituents on Electronic Structure and Reactivity

The electronic properties and chemical reactivity of N-sulfinylamino benzenes are significantly modulated by the substituents on the aromatic ring. nih.gov In this compound, the chloro and methyl groups exert distinct electronic effects.

The chlorine atom acts as an electron-withdrawing group through induction (-I effect) but as a weak electron-donating group through resonance (+R effect). The methyl group is a weak electron-donating group through both induction and hyperconjugation. The interplay of these effects influences the electron density distribution across the entire molecule, including the reactive N=S=O moiety.

Computational studies can quantify these substituent effects. For example, by calculating molecular orbital energies, one can observe how substituents alter the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). psu.edursc.org Electron-donating groups generally raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its reactivity towards nucleophiles. These effects can be correlated with experimental observables like reaction rates and are often analyzed using Hammett plots, which relate reaction rates or equilibrium constants to substituent parameters. psu.edu

Table 2: Predicted Influence of Substituents on the Properties of a Phenylsulfinylamine

| Substituent at para-position | Electronic Effect | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Decrease | Decrease | Increase |

| -Cl | Inductively Withdrawing, Resonantly Donating | Slight Decrease | Slight Decrease | Slight Increase |

| -H | Reference | Reference | Reference | Reference |

| -CH₃ | Electron-Donating | Increase | Slight Increase | Decrease |

| -OCH₃ | Strong Electron-Donating | Strong Increase | Increase | Decrease |

Note: This table presents general trends based on established principles of physical organic chemistry and computational studies on related aromatic systems. psu.eduresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N Sulfinylamino Benzenes

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding within N-sulfinylanilines. These methods are particularly effective for identifying the characteristic vibrational modes of the N=S=O group.

The N=S=O group is characterized by two fundamental stretching vibrations: the symmetric (νs) and asymmetric (νas) modes. In N-sulfinylanilines, these modes are readily identifiable in the mid-infrared region of the spectrum. The asymmetric stretch, νas(N=S=O), typically appears as a strong band in the FT-IR spectrum, while the symmetric stretch, νs(N=S=O), is also prominent. For the closely related compound p-Chlorosulfinylaniline, these bands have been assigned based on detailed spectroscopic analysis. conicet.gov.ar

The precise frequencies of these vibrations are sensitive to the electronic environment, making them valuable probes of substituent effects on the benzene (B151609) ring.

Table 1: Typical Vibrational Frequencies for the N=S=O Group in Substituted N-Sulfinylanilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Asymmetric Stretch (νas) | 1270 - 1310 |

| Symmetric Stretch (νs) | 1120 - 1170 |

| Bending (δ) | 610 - 640 |

Note: The data is based on general findings for N-sulfinylanilines and specific data for analogs like p-Chlorosulfinylaniline. conicet.gov.ar

The substitution pattern on the aromatic ring significantly influences the vibrational frequencies of the N=S=O group. Studies on halogen-substituted N-sulfinylanilines, such as p-Chlorosulfinylaniline, reveal that the electronic effects of the substituent are transmitted to the sulfinylamino moiety. conicet.gov.ar

In the case of 4-Chloro-1-methyl-2-(sulfinylamino)benzene, two substituents are present: a chloro group at the para-position relative to the methyl group and an ortho-position relative to the NSO group, and a methyl group at the meta-position to the chloro group. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group will collectively influence the electron density distribution in the ring and, consequently, the N=S=O bond strengths and vibrational frequencies. Compared to the parent N-sulfinylaniline, the C-N stretching mode and the N=S=O frequencies are expected to be altered, reflecting the combined inductive and resonance effects of the substituents. conicet.gov.ar The analysis of these shifts provides a detailed picture of the electronic communication between the substituents and the N=S=O group.

To ensure accurate assignment of the observed vibrational bands, experimental FT-IR and Raman spectra are often correlated with theoretical calculations. nih.govnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the molecular geometries and vibrational frequencies of N-sulfinylanilines. conicet.gov.arresearchgate.net

These computational approaches allow for the prediction of the entire vibrational spectrum. By comparing the calculated frequencies and intensities with the experimental data, a reliable and detailed assignment of the fundamental modes, including those of the N=S=O group and the substituted benzene ring, can be achieved. conicet.gov.ar For instance, calculations for p-Chlorosulfinylaniline have shown excellent agreement with experimental spectra, supporting the assignment of complex vibrational modes. conicet.gov.ar Such theoretical studies also help in understanding the conformational properties of these molecules, confirming, for example, that the NSO group is often coplanar with the aromatic ring. conicet.gov.ar

Mass Spectrometry (GC/MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification and analysis of volatile and semi-volatile compounds like N-sulfinylamino benzenes. mdpi.comagilent.comthermofisher.com In this method, the compound is first separated from a mixture based on its partitioning between a stationary phase and a mobile gas phase in the gas chromatograph. Subsequently, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a series of characteristic ions.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) would be expected, although it may be of low intensity due to the molecule's propensity to fragment. docbrown.info The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this class of compounds include the loss of the sulfinylamino group or parts of it, as well as cleavage of substituents from the benzene ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Predicted Lost Neutral Fragment | Structure of Fragment Ion |

|---|---|---|

| 187/189 | - | [C₇H₆ClNSO]⁺ (Molecular Ion) |

| 139/141 | SO | [C₇H₆ClN]⁺ |

| 124/126 | SO, CH₃ | [C₆H₃ClN]⁺ |

| 111 | NSO | [C₇H₆Cl]⁺ |

This interactive table outlines the primary fragmentation pathways anticipated in the mass spectrum, providing a basis for compound identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals, offering precise data on bond lengths, bond angles, and three-dimensional arrangement in the solid state.

Crystallographic studies of N-sulfinylanilines have consistently shown that the C-N=S=O core of the molecule is planar. wikipedia.org This planarity facilitates electronic communication between the aromatic ring and the sulfinylamino group. Furthermore, these studies reveal that the molecule adopts a syn geometry, where the aromatic ring and the sulfinyl oxygen atom are located on the same side of the N=S double bond. wikipedia.orgresearchgate.net This conformation is found to be more stable than the alternative anti form. researchgate.net

The syn geometry observed in crystallographic studies corresponds to the Z-configuration of the sulfinyl function. The Cahn-Ingold-Prelog priority rules assign higher priority to the aryl group over the lone pair on the nitrogen and to the oxygen atom over the lone pair on the sulfur. With the higher priority groups (the benzene ring and the oxygen atom) on the same side of the N=S double bond, the configuration is defined as Z.

In synthetic organic chemistry, X-ray crystallography serves as an unequivocal tool for the structural verification of reaction products and intermediates. rigaku.comnih.gov For reactions involving N-sulfinylamino benzenes, such as their use as precursors for chiral sulfinamides or in cycloaddition reactions, crystallography can confirm the regiochemistry and stereochemistry of the products. researchgate.netnih.gov This is particularly crucial in asymmetric synthesis, where determining the absolute configuration of a newly formed stereocenter is essential. acs.orgnih.gov

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of an N-sulfinylamino benzene is dominated by transitions involving the π-electron system of the aromatic ring and the attached sulfinylamino group. aps.org

Table 2: Representative UV-Visible Absorption Data for Substituted N-Sulfinylanilines

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| N-Sulfinylaniline | Cyclohexane | ~315 | π → π* |

| N-Sulfinylaniline | Ethanol | ~325 | π → π* |

| 4-Methyl-N-sulfinylaniline | Dioxane | ~330 | π → π* |

This interactive table presents typical absorption maxima for related N-sulfinylanilines, illustrating the influence of substituents and solvent polarity on the electronic spectra. researchgate.net

Spectral Behavior and Correlation with Molecular Planarity

The electronic absorption spectra of N-sulfinylanilines, the parent class for this compound, strongly indicate a planar molecular structure. In a non-planar conformation, the molecule's spectrum would be expected to be an additive composite of the spectra of its constituent chromophores, namely the substituted benzene ring and the NSO group. However, experimental data reveal a more complex spectral profile, suggesting significant electronic interaction between the aromatic ring and the sulfinylamino group, which is characteristic of a planar molecule. This planarity allows for effective conjugation between the π-system of the benzene ring and the orbitals of the NSO group.

Microwave spectroscopy studies have further confirmed the planar structure of N-sulfinylaniline. Theoretical ab initio molecular orbital calculations support these experimental findings, indicating that the planar syn conformer (where the oxygen atom is cis to the benzene ring) is more stable than the anti conformer. This planarity is a key factor in determining the electronic and spectral properties of the molecule.

The spectral behavior of substituted N-sulfinylanilines is influenced by the electronic nature of the substituents on the benzene ring. The NSO group itself is a strong electron acceptor. When additional substituents are present, their electron-donating or electron-withdrawing properties can modulate the electronic transitions within the molecule. For instance, the presence of a methyl group, as in this compound, is known to have a perturbing effect on the electronic spectrum.

Identification of Delocalized π→π* Transitions

A significant finding from the spectroscopic analysis of N-sulfinylamino benzenes is that all the observed absorption bands in their UV-Vis spectra correspond to delocalized π→π* transitions. Notably, discrete bands corresponding to n→π* transitions have not been observed. The intensity of the observed bands, with molar extinction coefficients (ε) typically in the range of 800 to over 8000 L mol⁻¹ cm⁻¹, is too high to be attributed to the generally much weaker n→π* transitions.

These delocalized transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals that extend over the entire conjugated system of the planar molecule. The energy and intensity of these transitions are sensitive to the substitution pattern on the aromatic ring.

The electronic spectrum of N-sulfinylaniline in a non-polar solvent like heptane (B126788) shows overlapping bands with maxima at 330, 317, and 281 nm. The introduction of a methyl group, which is relevant to the structure of this compound, causes a shift in these absorption maxima. For example, p-methyl-N-sulfinylaniline exhibits band maxima at 339, 321, and 272 nm in heptane. This demonstrates the influence of substituents on the energy levels of the delocalized π orbitals. While specific data for this compound is not available, the spectral data for related compounds provide a strong basis for understanding its electronic behavior.

The table below presents the UV-Vis spectral data for N-sulfinylaniline and its methyl-substituted derivatives in heptane, illustrating the delocalized π→π* transitions.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Solvent |

|---|---|---|---|

| N-Sulfinylaniline | 330 | 810 | Heptane |

| 317 | 3200 | ||

| 281 | 1400 | ||

| p-Methyl-N-sulfinylaniline | 339 | 1100 | Heptane |

| 321 | 8300 | ||

| 272 | 1100 | ||

| m-Methyl-N-sulfinylaniline | 335 | - | Heptane |

| 317 | - | ||

| 282 | - |

Synthetic Applications and Broader Utility of N Sulfinylamino Benzenes

Role in the Synthesis of Sulfur-Containing Functional Groups

N-Sulfinylamines serve as versatile precursors to a range of sulfur-containing functional groups through reactions that modify the N=S=O moiety. These transformations can involve oxidation, reduction, or addition of nucleophiles and electrophiles. While these are general reaction types for this class of compounds, specific applications for 4-Chloro-1-methyl-2-(sulfinylamino)benzene are not reported.

Precursors to Sulfonimidamides and Sulfonimidoyl Fluorides

Sulfonimidamides and sulfonimidoyl fluorides are sulfur(VI) functional groups of increasing interest in medicinal and materials chemistry. acs.orgnih.gov General synthetic routes to these compounds can sometimes involve the elaboration of N-sulfinylamines or related sulfur-nitrogen compounds. researchgate.netacs.org For instance, the conversion may involve oxidative imidation or reaction with fluorinating agents. However, there are no specific documented methods for the synthesis of sulfonimidamides or sulfonimidoyl fluorides that utilize This compound as a starting material.

Building Blocks for Sulfones and Sulfoximines

Sulfones are typically prepared by the oxidation of sulfides or sulfoxides, while sulfoximines are often synthesized via the imidation of sulfoxides. nih.govnih.gov While N-sulfinylamines are structurally related, they are not typically direct precursors for sulfones. Their conversion to sulfoximines is conceivable but not a commonly employed route. orgsyn.orgrwth-aachen.de The scientific literature does not provide examples of This compound being used as a building block for the synthesis of either sulfones or sulfoximines.

Access to Cyclic Sulfonamides

N-sulfinylamino benzenes, also known as N-sulfinylanilines, are key precursors for obtaining cyclic sulfonamides, many of which exhibit significant pharmacological properties. researchgate.net Their utility stems from their participation in cycloaddition reactions where the N=S bond acts as a reactive component.

Recent studies have demonstrated that N-sulfinylamines can undergo [3+2]- and [4+2]-cycloadditions with donor-acceptor (D-A) cyclopropanes and cyclobutanes. nih.gov These reactions are noteworthy as they represent rare examples where the 2π component consists of two different heteroatoms (nitrogen and sulfur). This reactivity leads to the formation of five- and six-membered rings containing adjacent nitrogen and sulfur atoms, which are core structures in various cyclic sulfinamides and, by extension, can be precursors to cyclic sulfonamides. nih.gov For example, the reaction of N-sulfinylaniline with norbornene derivatives has been shown to produce cyclic sulfinamide adducts, showcasing the dienophilic nature of the N=S=O group. acs.org

The general strategy involves reacting the N-sulfinylamino benzene (B151609) with a suitable cyclic partner. The specific substitution pattern on the aromatic ring of the N-sulfinylamino benzene can influence the reactivity and properties of the -N=S=O group, which is relevant for optimizing the synthesis of target compounds. researchgate.net

| Reaction Type | Reactants | Product Core Structure | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | N-Sulfinylamine + D-A Cyclopropane (B1198618) | Five-membered cyclic sulfinamide | nih.gov |

| [4+2] Cycloaddition | N-Sulfinylamine + D-A Cyclobutane | Six-membered cyclic sulfinamide | nih.gov |

| [4+2] Cycloaddition | N-Sulfinylaniline + Norbornene | Bicyclic sulfinamide adduct | acs.org |

N-Sulfinylamines as Unique Reagents in Organic Transformations

Beyond their role in forming heterocyclic systems, N-sulfinylamino benzenes serve as unique reagents capable of facilitating highly specific chemical transformations.

N-sulfinylamines have been identified as convenient sources of sulfur monoxide (SO), a highly reactive molecule with applications in organic synthesis. nih.govresearchgate.net A key method for generating SO from N-sulfinylamines involves their activation by Frustrated Lewis Pairs (FLPs). nih.govresearchgate.net

In this process, sterically hindered Lewis acids and bases, which constitute the FLP, interact with the N-sulfinylamine. nih.govrsc.org For instance, inter- and intramolecular phosphorus/boron (P/B) FLPs react with an N-sulfinylamine to form a PNSOB linkage. nih.gov This resulting species can be viewed as a phosphinimine-borane-stabilized sulfur monoxide complex. nih.govresearchgate.net Once formed, this complex can deliver SO to other molecules. Documented examples include the oxidation of triphenylphosphine (B44618) (PPh3) and the delivery of SO to a rhodium complex, [RhCl(PPh3)3], and an N-heterocyclic carbene. nih.gov The reaction of a geminal tin/phosphorus (Sn/P) FLP with N-sulfinylaniline has also been shown to yield a stable sulfur monoxide adduct containing a SnCPSO ring. nih.gov This method provides a controlled way to generate and utilize the transient SO molecule in synthetic chemistry. researchgate.net

The nitrogen atom of the N-sulfinylamino group can be incorporated into other molecules through amination and imination reactions. This functionality is central to the synthesis of various nitrogen-containing compounds, including unsymmetrical hydrazines and other amine derivatives.

A metal-free, intermolecular desulfurdioxidative N-N coupling reaction has been developed between N-arylhydroxylamines and N-sulfinylanilines. nih.gov This process yields valuable hydrazine (B178648) products with good functional group tolerance. nih.govdocumentsdelivered.com Computational studies suggest the reaction proceeds through a retro-[2π+2σ] cycloaddition mechanism to form the N-N bond while releasing sulfur dioxide (SO2). nih.gov

Furthermore, N-sulfinylamines serve as precursors to N-sulfinyl imines, which are powerful intermediates in asymmetric synthesis. rsc.org The addition of nucleophiles to these chiral imines allows for the stereocontrolled synthesis of amines and N-heterocycles. Enantiopure aryl-sulfinamides, derived from N-sulfinylamines, are crucial chiral auxiliaries in these methods, enabling the synthesis of structurally diverse piperidines, pyrrolidines, and aziridines. rsc.org N-chlorosulfonamides, which can be prepared from related sulfonamide precursors, can also serve as both the nitrogen and chlorine source in the chloramination of olefins. researchgate.net

| Reaction Type | Reactants | Key Product Type | Reference |

|---|---|---|---|

| Desulfurdioxidative N-N Coupling | N-Arylhydroxylamine + N-Sulfinylaniline | Unsymmetrical Hydrazine | nih.gov |

| Asymmetric Nucleophilic Addition | Nucleophile + Chiral N-Sulfinyl Imine | Chiral Amines, N-Heterocycles | rsc.org |

| Chloramination | Olefin + N-Chlorosulfonamide | Vicinal Haloamine | researchgate.net |

Fluorine-containing compounds are of immense interest in medicinal chemistry and materials science. nih.gov The N-sulfinylamino functional group and its derivatives play a crucial role in the stereoselective synthesis of fluorinated amines and amino acids.

The primary strategy involves the use of chiral N-sulfinyl imines as electrophiles. These imines, readily prepared from N-sulfinylamines and aldehydes, can react with a variety of nucleophiles. When either the imine or the nucleophile contains fluorine, this method provides a powerful route to enantiomerically enriched fluorinated nitrogen compounds. For example, the direct union of carboxylic acids with a chiral glyoxylate-derived sulfinimine enables the modular assembly of a wide array of enantiomerically pure α-amino acids, including those with unprecedented structures. nih.gov This radical-based approach is characterized by its operational simplicity and broad scope. nih.gov This methodology allows for the creation of complex, fluorinated molecules that are otherwise difficult to access, significantly expanding the available chemical space for drug discovery and development. nih.gov

Broader Implications in Chemical Synthesis and Discovery Chemistry

The diverse reactivity of N-sulfinylamino benzenes, such as this compound, underscores their significant potential in chemical synthesis and discovery chemistry. Their ability to act as precursors for cycloadditions provides direct access to complex sulfur-nitrogen heterocycles, which are prominent motifs in pharmaceuticals. nih.govekb.egthieme-connect.com

The unique capacity of N-sulfinylamines to serve as controlled sources of sulfur monoxide via FLP activation opens new avenues for incorporating this reactive species into organic molecules. nih.govresearchgate.net This contrasts with classical methods that often require harsh conditions. acs.org

Furthermore, their role as transferable nitrogen synthons in both N-N bond formations and asymmetric aminations highlights their modularity. nih.govrsc.org By serving as a linchpin in the construction of chiral amines and amino acids, including fluorinated variants, these reagents empower medicinal chemists to rapidly assemble libraries of complex and structurally diverse molecules. nih.gov The operational simplicity and broad functional group tolerance associated with many of these transformations make N-sulfinylamino benzenes highly attractive tools for accelerating the discovery of new chemical entities with potential biological activity. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.